Dodecylcyclohexane
Description
Nomenclature and Chemical Abstraction of Dodecylcyclohexane
The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govchemspider.com It is also widely recognized by several synonyms in scientific literature and chemical databases. These include:
Cyclohexane (B81311), dodecyl- nih.govnist.govchemeo.comcas.org
n-Dodecylcyclohexane nih.govcas.org
1-Cyclohexyldodecane nih.govcas.org
Laurylcyclohexane nih.gov
Dodecane, 1-cyclohexyl- chemeo.comcas.org
This compound is characterized by the molecular formula C18H36 . nih.govnist.govcas.orgnist.gov Its structure consists of a single cyclohexane ring to which a straight, twelve-carbon alkyl chain (a dodecyl group) is attached. This combination of a naphthenic (cycloalkane) ring and a long paraffinic (alkane) chain defines its chemical properties and significance in research. The CAS Registry Number for this compound is 1795-17-1. nih.govnist.govcas.orgnist.gov
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C18H36 | nih.govnist.govcas.org |
| Molecular Weight | 252.5 g/mol | nih.gov |
| CAS Registry Number | 1795-17-1 | nih.govnist.govcas.org |
| IUPAC Name | This compound | nih.gov |
Contextual Significance of this compound in Hydrocarbon Chemistry Research
This compound serves as a crucial model compound for studying the physical and thermochemical properties of alkylated cycloalkanes. Researchers utilize well-characterized, pure compounds like this compound to understand fundamental behaviors without the confounding variables present in complex mixtures. chemeo.comnist.gov Its distinct molecular structure allows for the systematic investigation of how the interplay between a bulky cycloalkane group and a long, flexible alkyl chain influences properties such as boiling point, density, viscosity, and enthalpy of formation. chemeo.comcas.orgnist.gov Data from such studies are foundational for developing predictive models for the behavior of larger, more complex hydrocarbon molecules. chemeo.comnist.gov
Real-world fuels, such as jet fuel, diesel, and gasoline, are intricate mixtures containing hundreds to thousands of different hydrocarbon compounds. researchgate.netmdpi.comnih.gov These components are broadly classified into groups, including n-alkanes (paraffins), iso-alkanes, cycloalkanes (naphthenes), and aromatics. researchgate.netcornell.edu To make the computational and experimental study of combustion more manageable, researchers formulate "surrogate fuels." researchgate.net These are simple mixtures, typically containing 2 to 10 well-characterized components, designed to emulate the key physical and chemical properties of a real fuel. nih.govresearchgate.net
Cycloalkanes are a significant component of transportation fuels, making up a substantial fraction of diesel and jet fuel. researchgate.net this compound is representative of the n-alkylcycloalkane class, a group of molecules present in these fuels. cornell.edu While smaller molecules like methylcyclohexane (B89554) are frequently used in surrogate mixtures, the study of heavier compounds like this compound is important for accurately representing the properties of middle-distillate fuels such as jet fuel and diesel. researchgate.netcornell.edu Its structure provides a model for the long-chain alkyl-substituted naphthenes found in petroleum-derived fuels, making it a relevant component for developing and validating detailed chemical kinetic models for heavy fuel surrogates. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBGKYYWDBAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061974 | |
| Record name | Cyclohexane, dodecyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-17-1 | |
| Record name | Dodecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecylcyclohexane | |
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| Record name | Cyclohexane, dodecyl- | |
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| Record name | Cyclohexane, dodecyl- | |
| Source | EPA DSSTox | |
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| Record name | Dodecylcyclohexane | |
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| Record name | DODECYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003D3IZ718 | |
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Synthetic Methodologies and Reaction Pathways for Dodecylcyclohexane
Established Synthetic Routes for Dodecylcyclohexane
Traditional synthetic routes to alkylcyclohexanes like this compound often involve a two-step process. The first step typically consists of the Friedel-Crafts alkylation of an aromatic ring, such as benzene (B151609), with a suitable alkylating agent. For this compound, this would involve reacting benzene with a 12-carbon alkyl halide (e.g., 1-chlorododecane) or a 1-dodecene (B91753) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields dodecylbenzene (B1670861).
The second step is the complete hydrogenation of the aromatic ring of the resulting dodecylbenzene. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a high pressure of hydrogen gas. This process saturates the benzene ring to form the cyclohexane (B81311) ring, yielding the final this compound product. While effective, these routes often rely on petroleum-based starting materials.
Catalytic Conversion in this compound Synthesis
Modern research focuses on sustainable production pathways, utilizing catalytic processes to convert renewable feedstocks into valuable chemicals like this compound. These methods primarily involve the deoxygenation of biomass-derived compounds.
Lignin (B12514952), a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic compounds on Earth. osti.gov Its complex, irregular structure presents challenges, but it can be broken down into simpler phenolic monomers. osti.govresearchgate.net These monomers can then be upgraded to cycloalkanes through catalytic hydrodeoxygenation (HDO), a process that removes oxygen atoms in the presence of hydrogen. researchgate.netrepec.orgresearchgate.net This approach is a cornerstone of modern biorefinery concepts, aiming to produce drop-in biofuels and chemicals. researchgate.net
The HDO of lignin-derived compounds to produce cycloalkanes like propylcyclohexane (B167486) has been demonstrated effectively. osti.govrsc.orgrepec.org For instance, using a physical mixture of Ruthenium-on-carbon (Ru/C) and niobium(V) oxide (Nb₂O₅) catalysts, lignin model compounds like dihydroeugenol have been converted with 100% efficiency to propylcyclohexane at 250 °C. osti.govrsc.org While much of the research has focused on producing C9 hydrocarbons, the fundamental principles of HDO can be applied to generate longer-chain alkylcyclohexanes, such as this compound, by starting with larger lignin-derived precursors or by coupling smaller molecules. osti.govresearchgate.netrsc.org The efficiency of these processes often depends on a synergistic interaction between the metallic catalyst component and acidic support sites. repec.org
Brønsted acids play a crucial role in the initial processing of biomass-derived molecules to create suitable precursors for HDO. rsc.org In the context of lignin valorization, Brønsted acid catalysis can facilitate condensation reactions, such as hydroxyalkylation/alkylation (HAA). These reactions can be used to build larger molecules from smaller lignin-derived platform chemicals like furfural (B47365) and phenols. By creating C-C bonds and increasing the molecular weight of the substrate before the final deoxygenation step, it is possible to tailor the synthesis towards longer-chain products like this compound. Chiral Brønsted acids, such as phosphoric acids, have been shown to be effective in catalyzing various alkylation and amidoalkylation reactions, demonstrating their utility in forming specific C-C bonds with high control. nih.govresearchgate.netrsc.org
For the HDO step itself, bimetallic catalysts are often employed to achieve high selectivity and efficiency. The Iridium-Rhenium Oxide on silica (B1680970) support (Ir-ReOₓ/SiO₂) is a notable catalyst system for the hydrogenolysis of C-O bonds, which is the key reaction in deoxygenation. nih.gov The performance of this catalyst is highly dependent on the reaction environment. In alkane solvents, the acidic nature of the Rhenium Oxide (ReOₓ) species dominates, promoting a reaction pathway that involves acid-catalyzed dehydration followed by hydrogenation on the Iridium (Ir) metal sites. nih.gov In water, however, the mechanism shifts to a direct hydrogenolysis pathway. nih.gov This tunable reactivity allows for the selective cleavage of C-O bonds, which is essential for removing the oxygen-containing functional groups from lignin-derived precursors to yield the desired cycloalkane products. nih.gov
Another promising renewable feedstock is oleic acid, a fatty acid that can be sourced from various plant and animal fats. Catalytic deoxygenation of oleic acid can produce a range of hydrocarbons, including alkanes and cyclic compounds. mdpi.com
Research has shown that supported copper phosphide (B1233454) (Cu₃P) catalysts are particularly effective in converting oleic acid into cyclic and aromatic compounds. mdpi.com Unlike other catalysts such as Nickel Phosphide (Ni₂P) or Cobalt Phosphide (CoP) which primarily yield straight-chain alkanes like heptadecane (B57597) and octadecane (B175841), Cu₃P catalysts promote cyclization and aromatization reactions. mdpi.com
When tested for the deoxygenation of oleic acid at 340 °C, catalysts like Cu₃P supported on USY zeolite (Cu₃P/USY) and silica (Cu₃P/SiO₂) successfully produced this compound, among other cyclic products like heptylcyclopentane and dodecylbenzene. mdpi.com While all tested catalysts achieved nearly 100% conversion of oleic acid, the product selectivity varied significantly depending on the catalyst used. The Cu₃P-based catalysts specifically favored the pathways leading to cyclic hydrocarbons. mdpi.com
The choice of support material for the copper phosphide catalyst also influences the product distribution. For instance, Cu₃P/SiO₂ was found to produce a higher yield of dodecylbenzene (46%) compared to Cu₃P/USY (33%), indicating that the support's properties can be tuned to favor specific cyclic or aromatic products. mdpi.com
Table 1: Catalyst Performance in the Deoxygenation of Oleic Acid at 340 °C This table summarizes the primary hydrocarbon products and selectivity for various catalysts used in the deoxygenation of oleic acid.
| Catalyst | Primary Product(s) | Key Findings |
| Ni₂P/USY | Heptadecane, Octadecane | Favors alkane production via DCO/DCO₂ and HDO pathways. mdpi.com |
| CoP/USY | Heptadecane, Octadecane | Similar to Ni₂P/USY, favors alkane production. mdpi.com |
| Cu/γ-Al₂O₃ | Octadecane | Highly selective (98%) for octadecane via HDO, inhibiting cracking. mdpi.com |
| Cu₃P/USY | This compound, Heptylcyclopentane, Dodecylbenzene | Favors cyclization and aromatization; yielded 33% dodecylbenzene. mdpi.com |
| Cu₃P/SiO₂ | This compound, Heptylcyclopentane, Dodecylbenzene | Favors cyclization and aromatization; higher selective yield of dodecylbenzene (46%) than the USY-supported version. mdpi.com |
Conversion of Lignocellulosic Biomass to Alkylcyclohexanes
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, represents a significant renewable feedstock for producing advanced biofuels. rsc.orgnih.govmdpi.com The conversion to alkylcyclohexanes like this compound is a multi-step process that aims to transform the complex, oxygen-rich biopolymers into energy-dense, saturated hydrocarbons. researchgate.netresearchgate.net
The general strategy involves:
Deconstruction and Depolymerization: Initially, the biomass is broken down into smaller, more manageable platform molecules. Lignin, with its inherent aromatic structures, is a particularly relevant source for cyclic compounds. nih.govnih.gov Processes like catalytic fast pyrolysis or liquefaction convert the solid biomass into a liquid bio-oil, which is rich in a variety of oxygenated compounds, including phenols and furfurals. rsc.orgresearchgate.net
Upgrading to Aromatic Intermediates: The bio-oil undergoes catalytic upgrading to produce specific aromatic intermediates. For instance, C6-C8 aromatic monomers derived from lignin can be subjected to alkylation reactions to build longer carbon chains, yielding C8-C15 aromatics with high selectivity. nih.gov Another approach involves the aldol (B89426) condensation of biomass-derived furfurals (from hemicellulose) and cyclic ketones (from lignin-derived phenols) to create larger molecules, followed by hydrodeoxygenation. nih.govrsc.org
Hydrogenation to Alkylcyclohexanes: The final and crucial step is the complete saturation of the aromatic ring of the long-chain alkylbenzene intermediates. This hydrogenation process, typically carried out over metal catalysts, converts the aromatics into the desired alkylcyclohexanes (cycloparaffins). researchgate.netresearchgate.net This transformation not only increases the hydrogen content but also improves the fuel properties, such as the cetane number.
One demonstrated pathway involves the catalytic depolymerization of lignin into low-carbon aromatic monomers, followed by alkylation using an ionic liquid catalyst to produce C8-C15 aromatics with a selectivity of up to 94.3%. nih.gov Subsequent hydrogenation of these aromatics yields the target C8-C15 cycloparaffins. nih.gov
Catalytic Cracking and Hydrogenation for Cycloparaffinic Components
Catalytic cracking and hydrogenation are fundamental refinery processes used to convert heavy hydrocarbon fractions into more valuable, lighter products such as gasoline and jet fuel. youtube.comresearchgate.net When the goal is to produce cycloparaffinic components like this compound, a specific type of cracking known as hydrocracking is often employed.
Hydrocracking is a versatile process that combines catalytic cracking and hydrogenation in a single stage under significant hydrogen pressure. youtube.comgoogle.com It is particularly effective for processing paraffin-rich feedstocks, which can be derived from Fischer-Tropsch synthesis (itself a potential biomass-to-liquids pathway) or from biological sources like fatty acids. google.comacs.org
The process typically involves a bifunctional catalyst that has both acidic sites for cracking and metal sites for hydrogenation:
Cracking Function: The acidic component of the catalyst (e.g., zeolites like ZSM-5 or Beta, or amorphous silica-alumina) breaks the long carbon-carbon bonds of heavy paraffins. google.comacs.org
Hydrogenation Function: A metal component, such as platinum or other Group VIIIB metals, facilitates the addition of hydrogen. google.com This immediately saturates the reactive olefinic fragments produced during cracking, preventing the formation of undesirable coke and polycyclic aromatics and resulting in stable paraffinic and cycloparaffinic products. youtube.com
In a representative scheme, a feedstock of long-chain n-paraffins is first hydrocracked over a bifunctional catalyst. google.com This reduces the molecular weight and creates a mix of shorter-chain n-paraffins and isoparaffins. google.com By controlling the process severity, the product distribution can be steered toward the jet fuel range (typically C8-C16), which includes compounds like this compound. researchgate.netresearchgate.net
Mechanistic Investigations of this compound Formation Reactions
Understanding the underlying reaction mechanisms, kinetics, and the role of catalysts is critical for optimizing the synthesis of this compound, enhancing its yield, and ensuring high purity.
Reaction Kinetics and Selectivity Control in Synthetic Pathways
The formation of this compound is governed by complex reaction networks where kinetics and selectivity are paramount. In hydrocracking, for instance, the process is not equilibrium-limited, allowing for significant conversion of heavy feedstocks. google.com The rate of reaction is highly dependent on temperature, pressure, and the nature of the catalyst.
Kinetic studies on model compounds like propylcyclohexane provide insight into the stability and decomposition pathways of alkylcyclohexanes under thermal stress. The decomposition follows first-order kinetics, with the rate constant increasing significantly with temperature.
Table 1: Decomposition Rate Constants for Propylcyclohexane at 34.5 MPa
| Temperature (°C) | Rate Constant (k, s⁻¹) |
|---|---|
| 375 | 3.66 x 10⁻⁷ |
| 400 | 1.45 x 10⁻⁶ |
| 425 | 8.63 x 10⁻⁶ |
| 450 | 8.63 x 10⁻⁵ |
Data sourced from a study on the thermal decomposition kinetics of propylcyclohexane. scispace.com
Selectivity control is crucial for maximizing the yield of the desired C12 fraction. In the hydrocracking of Fischer-Tropsch waxes, the choice of catalyst and operating conditions significantly impacts the product distribution between gasoline, jet fuel, and diesel fractions. researchgate.net For example, lower C21+ conversions can lead to higher yields of jet and diesel fuels. acs.org In the synthesis from biomass, the key is to control the hydrogenation of aromatic intermediates. The reaction must be sufficient to saturate the aromatic ring to form a cyclohexane ring, but over-cracking into smaller molecules must be avoided. researchgate.net The reaction pathway for cyclohexene, an important intermediate, shows that the major reaction paths can differ significantly between kinetic models, but the abstraction of hydrogen at the allylic site is of critical importance for accurately predicting reactivity. nih.gov
Influence of Catalyst Properties on this compound Yield and Purity
The catalyst is the cornerstone of this compound synthesis, and its properties directly dictate the efficiency, selectivity, and purity of the final product. researchgate.netresearchgate.net
Catalyst Support and Acidity: In hydrocracking, the support material provides the acidic sites necessary for cracking. The type of zeolite used (e.g., Beta, ZSM-5, mordenite) has a profound effect on catalyst activity and selectivity. acs.org
Pore Structure: The pore size and structure of the zeolite influence which molecules can enter and react. Zeolites with larger pores, like Beta zeolite, are generally more active for hydrocracking bulky molecules compared to those with narrower channels like ZSM-5 or mordenite (B1173385), where diffusion constraints can occur. acs.org
Acidity: The strength and density of the acid sites are critical. Stronger acidity generally leads to higher cracking activity. However, excessively strong acidity can promote over-cracking, reducing the yield of the desired jet-fuel range molecules and increasing the production of lighter gases. researchgate.net For instance, a weaker acidic tungstated-zirconia-supported catalyst was found to be more suitable for producing engine fuels than a stronger acidic mordenite catalyst. researchgate.net
Metal Function: The metallic component, typically a noble metal like platinum (Pt) or a non-noble metal like nickel (Ni), is responsible for the hydrogenation/dehydrogenation steps. researchgate.netepa.gov
Activity and Selectivity: The choice of metal affects both activity and the product slate. For example, in converting anisole, a lignin model compound, a Pd/C catalyst was found to be superior for producing cyclohexanone, while Pt/C, Ru/C, and Rh/C catalysts were less effective or produced different products. nih.gov Ni-based catalysts are noted for their high activity in producing cyclohexanes. researchgate.net
Dispersion and Loading: The dispersion of the metal on the support and the metal loading are crucial parameters. Higher dispersion leads to a greater number of active sites. The loading of the metal can also be a determinant factor in catalyst performance. wisc.edu
Table 2: Comparison of Catalyst Performance in Hydrocracking
| Catalyst | Key Property | Performance Outcome | Reference |
|---|---|---|---|
| Pt/H-beta | High number of accessible acid sites | Highest hydroisomerization activity | acs.org |
| Pt/H-ZSM-5 | Narrower pores | Diffusion constraints observed, favors straight-chain products | acs.org |
| Pt/H-mordenite | Strong acidity, diffusion constraints | Lower activity than Pt/H-beta, promotes gas formation | acs.orgresearchgate.net |
| Pt/tungstated-zirconia | Weaker acidity | More suitable for production of engine fuels (jet/diesel) | researchgate.net |
This table summarizes findings from studies on hydrocracking of paraffin (B1166041) mixtures.
Ultimately, the optimal catalyst is a bifunctional system where the acid and metal functions are well-balanced to achieve high conversion of the feedstock while maximizing selectivity towards this compound and minimizing the formation of light gases and coke. acs.orgresearchgate.net
Advanced Characterization and Analytical Techniques for Dodecylcyclohexane
Spectroscopic Analysis in Dodecylcyclohexane Research
Spectroscopic techniques are indispensable for the structural identification and analysis of this compound. These methods probe the interaction of molecules with electromagnetic radiation, providing a fingerprint that is unique to the compound's molecular structure.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. arcjournals.org Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. arcjournals.org For this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of its constituent C-H and C-C bonds.
The key characteristic absorptions in the IR spectrum of this compound include:
C-H Stretching Vibrations: Strong absorptions in the region of 2845-2950 cm⁻¹ are indicative of the C-H stretching vibrations within the methylene (B1212753) (-CH₂) groups of both the cyclohexane (B81311) ring and the dodecyl chain. docbrown.info
C-H Bending Vibrations: Absorptions between 1440 cm⁻¹ and 1480 cm⁻¹ correspond to the bending (or deformation) vibrations of the CH₂ groups. docbrown.info
The absence of significant peaks for functional groups like hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C) in the spectrum confirms the saturated cycloalkane structure of a pure this compound sample. docbrown.infodocbrown.info
Gas-Liquid Chromatography (GLC) is a fundamental technique for separating and analyzing volatile compounds, making it highly suitable for assessing the purity of this compound. birchbiotech.comijprajournal.com In GLC, a gaseous mobile phase carries the vaporized sample through a column containing a liquid stationary phase coated on a solid support. scienceinfo.comlibretexts.org The separation is based on the differential partitioning of the sample components between the two phases. scienceinfo.com
For purity analysis of this compound, a sample is injected into the gas chromatograph. As it travels through the column, any impurities will separate from the main this compound component based on differences in their boiling points and interactions with the stationary phase. ijprajournal.com The key parameters obtained from a GLC analysis are:
Retention Time (t_R): This is the time it takes for a compound to travel from the injector to the detector. scienceinfo.com Under constant operating conditions, the retention time of this compound is a characteristic identifier. A single, sharp peak at the expected retention time indicates a high degree of purity.
Peak Area: The area under a chromatographic peak is directly proportional to the concentration of that component in the sample. scienceinfo.com By integrating the areas of all peaks in the chromatogram, the purity of this compound can be quantified by calculating the percentage area of its corresponding peak relative to the total area of all peaks.
GLC offers high sensitivity and resolution, enabling the detection and quantification of even trace amounts of impurities. birchbiotech.com
For the analysis of highly complex hydrocarbon mixtures, such as diesel fuel, jet fuel, or crude oil, one-dimensional gas chromatography may not provide sufficient separation power. ncat.edulabrulez.com In these cases, comprehensive two-dimensional gas chromatography (GC × GC) coupled with time-of-flight mass spectrometry (TOFMS) is an exceptionally powerful analytical tool. labrulez.comgcms.cz
GC × GC utilizes two columns with different stationary phases, providing a much higher degree of separation. unito.it The effluent from the first column is collected in fractions and then rapidly re-injected onto the second, shorter column. unito.it This process separates co-eluting peaks from the first dimension into distinct spots on a two-dimensional chromatogram. gcms.cz
When combined with TOFMS, which can acquire full mass spectra at very high speeds, GC × GC/TOFMS allows for the detailed characterization of complex mixtures containing this compound. gcms.cznih.gov This technique is particularly valuable because:
It offers enhanced chromatographic resolution and peak capacity, allowing for the separation of hundreds or even thousands of individual compounds. gcms.czresearchgate.net
It helps to distinguish between structurally similar compounds, such as isomers of this compound or other cyclic and branched alkanes that are difficult to resolve with standard GC-MS. gcms.cz
The high-quality mass spectra obtained for each separated component facilitate positive identification through library matching and interpretation of fragmentation patterns. gcms.cz
This detailed compositional information is critical for understanding fuel properties and for fingerprinting fuels in environmental and forensic studies. purdue.edunih.gov
Thermodynamic and Transport Property Measurement
The measurement of thermodynamic and transport properties of this compound and its mixtures is crucial for engineering applications, particularly in the development of alternative fuels.
Research has been conducted to measure the density (ρ), speed of sound (u), and viscosity (η) of binary mixtures containing this compound. One such study investigated mixtures of this compound with n-hexadecane at various temperatures and compositions. acs.org These properties are fundamental to fuel performance, affecting atomization, flow, and combustion characteristics. The isentropic bulk modulus, a measure of a fluid's resistance to compression, can be calculated from density and speed of sound data and is an important parameter for fuel injection systems. acs.org
The table below presents experimental data for pure this compound at different temperatures.
| Temperature (K) | Density (g·cm⁻³) | Speed of Sound (m·s⁻¹) | Viscosity (mPa·s) |
|---|---|---|---|
| 293.15 | 0.82081 | 1383.1 | 4.27 |
| 313.15 | 0.80716 | 1308.1 | 2.59 |
| 333.15 | 0.79346 | 1234.3 | 1.73 |
Data sourced from studies on binary mixtures of n-alkylcyclohexanes with n-hexadecane. acs.org
The thermodynamic and transport properties of this compound mixtures are highly dependent on both temperature and concentration. acs.orgresearchgate.netarxiv.org
Temperature Dependence: As is typical for most liquids, the density and viscosity of this compound and its mixtures decrease as temperature increases. accessengineeringlibrary.comresearchgate.net The speed of sound also decreases with rising temperature. acs.org This behavior is due to the increase in molecular kinetic energy, which leads to greater intermolecular distances and reduced intermolecular forces.
Concentration Dependence: In binary mixtures, such as this compound with n-hexadecane, the properties vary with the mole fraction of the components. acs.org
Density and Speed of Sound: For mixtures of this compound in n-hexadecane, the density and speed of sound were found to increase as the concentration of this compound increased. acs.org
Viscosity: The viscosity of these mixtures also changes with composition, and this behavior can often be modeled using equations like the McAllister three-body model. acs.org
Excess Molar Volume (V_m^E): The excess molar volume provides insight into the molecular packing efficiency. For this compound/n-hexadecane mixtures, negative excess molar volumes were observed, suggesting that the mixture components pack more efficiently together than they do in their pure states. acs.org This is in contrast to smaller alkylcyclohexanes (like propylcyclohexane) which show positive excess molar volumes in similar mixtures. acs.org
The table below illustrates the effect of concentration and temperature on the density of this compound (component 1) in a binary mixture with n-hexadecane (component 2).
| Mole Fraction (x₁) | Temperature (K) | Mixture Density (g·cm⁻³) |
|---|---|---|
| 0.2018 | 293.15 | 0.78019 |
| 0.2018 | 333.15 | 0.75338 |
| 0.6033 | 293.15 | 0.79813 |
| 0.6033 | 333.15 | 0.77259 |
| 0.8988 | 293.15 | 0.81498 |
| 0.8988 | 333.15 | 0.78985 |
Data derived from research on the physical properties of alkylcyclohexane and n-hexadecane mixtures. acs.org
Density, Speed of Sound, and Viscosity Measurements of this compound and its Mixtures
Excess Molar Volumes and Deviations in Transport Properties
The study of excess molar volumes (VE) and deviations in transport properties, such as viscosity (Δη), provides critical insights into the molecular interactions and packing efficiency within liquid mixtures. For binary mixtures containing this compound, these properties reveal the nature and extent of physical and chemical forces between the component molecules.
Recent studies have investigated the thermophysical properties of binary mixtures of n-alkylcyclohexanes, including this compound, with various n-alkanes like n-pentadecane and n-hexadecane. acs.orgresearchgate.net These investigations measure properties such as density, speed of sound, and viscosity at different temperatures and compositions.
In mixtures with n-hexadecane, as the alkyl-chain length on the alkylcyclohexane increases, the excess molar volume is observed to decrease. researchgate.net Specifically, binary mixtures of n-propylcyclohexane and n-hexadecane exhibit positive excess molar volumes, while mixtures of This compound and n-hexadecane show negative excess molar volumes. researchgate.net Negative excess molar volumes suggest that the mixture is more closely packed than the pure components, which can be attributed to factors like interstitial accommodation of the smaller molecules within the structure of the larger ones. researchgate.net Conversely, positive values indicate less efficient packing. researchgate.net
For mixtures of this compound with n-pentadecane, excess molar volumes, excess speeds of sound, excess isentropic compressibilities, and viscosity deviations have been determined. acs.org The viscosity deviations in these mixtures were found to decrease as the molar mass of the n-alkylcyclohexane increased, reaching a minimum before increasing again. acs.org The isentropic bulk modulus of diesel fuel is matched by mixtures of n-decylcyclohexane or this compound. researchgate.net
The data for these excess properties are often fitted to polynomial equations, such as the Redlich-Kister equation, to determine binary coefficients and estimate standard errors, providing a quantitative basis for understanding the mixing behavior. researchgate.net
Table 1: Excess Molar Volume and Viscosity Deviation for this compound Binary Mixtures
| Binary System Component | Property | Observation | Reference |
|---|---|---|---|
| n-Hexadecane | Excess Molar Volume (VE) | Negative, indicating efficient molecular packing. | researchgate.net |
| n-Pentadecane | Viscosity Deviation (Δη) | Follows trend of decreasing with increasing n-alkylcyclohexane molar mass. | acs.org |
Solubility Studies of this compound in Supercritical Carbon Dioxide
The solubility of hydrocarbons in supercritical carbon dioxide (sc-CO₂) is a crucial parameter for various industrial applications, including extraction and purification processes. inderscience.comufrn.brscispace.com Supercritical CO₂, with its tunable solvent properties, low toxicity, and non-flammability, serves as a green alternative to traditional organic solvents. nih.gov
The equilibrium solubility of this compound in sc-CO₂ has been experimentally determined at temperatures ranging from 313.2 K to 373.2 K and pressures up to 17.76 MPa. inderscience.com These measurements are vital for applications such as the extraction of base oil components from waste lubricant oil. inderscience.com The experimental methodology often involves using a high-pressure visual cell with a variable volume, based on a static-analytic method. inderscience.com
Research findings indicate that the solubility of this compound is strongly dependent on the density of the CO₂. inderscience.com At a constant temperature, solubility increases with pressure, corresponding to an increase in CO₂ density. Conversely, at a constant pressure, solubility decreases as the temperature rises. inderscience.com
The experimental data for this compound solubility in sc-CO₂ have been successfully correlated using several density-based models, including the Mendez-Santiago and Teja (MST), del Valle and Aguilera, and Adachi and Lu equations. inderscience.com Among these, the non-linear Adachi and Lu model has been shown to provide the best fit with the experimental data, exhibiting the highest regression analysis (R²) and the lowest average absolute relative deviation (AARD). inderscience.com
Table 2: Experimental Conditions for this compound Solubility in sc-CO₂
| Parameter | Range | Reference |
|---|---|---|
| Temperature (K) | 313.2, 328.2, 343.2, 358.2, 373.2 | inderscience.com |
| Pressure (MPa) | up to 17.76 | inderscience.com |
Solid-Liquid Equilibrium of this compound in Binary and Ternary Systems
Solid-liquid equilibrium (SLE) data are fundamental for the design and optimization of crystallization processes, which are central to the purification of chemical compounds in various industries. ens-lyon.fr The phase diagram of a binary or ternary system illustrates the phase relationships between components at different temperatures and compositions. uni-siegen.delibretexts.orgtruman.edu
The theoretical basis for simple binary SLE phase diagrams, where the solid phases are pure components (no solid solubility), is well-established. ens-lyon.fr The liquidus curves, which represent the boundary between the liquid-only phase and the liquid-plus-solid phase, can be determined experimentally and modeled using thermodynamic equations. ens-lyon.frresearchgate.net The point where these curves intersect is the eutectic point, representing the lowest temperature at which the liquid phase is stable. libretexts.orgtruman.edu
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. tainstruments.com It provides detailed information about thermal transitions, such as melting (fusion) and crystallization. nih.gov In a DSC experiment, the difference in heat required to increase the temperature of a sample and a reference is measured while they are subjected to the same controlled temperature program. nih.gov The resulting thermogram plots heat flow against temperature, where endothermic events like melting appear as peaks. tainstruments.comnih.gov
For this compound, while specific DSC thermograms are not widely published, key phase transition data have been determined. The NIST Chemistry WebBook reports a melting point (Tfus) and an enthalpy of fusion (ΔfusH) for this compound. nist.gov The enthalpy of fusion, which is the energy required to change the substance from a solid to a liquid state, can be calculated from the area of the melting peak in a DSC curve. nih.gov
Table 3: Phase Change Data for this compound
| Property | Value | Unit | Reference |
|---|---|---|---|
| Melting Point (Tfus) | 285.65 | K | nist.gov |
| Enthalpy of Fusion (ΔfusH) | 43.1 | kJ/mol | nist.gov |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The investigation of polymorphism is particularly critical in the pharmaceutical and specialty chemical industries. rsc.org
There is currently no specific information available in the scientific literature regarding the investigation of polymorphism for this compound. The study of polymorphism often involves inducing crystallization under various conditions and characterizing the resulting solid forms using techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC). rsc.org
Miscibility in the solid phase refers to the extent to which components of a mixture form a single, homogeneous solid solution. In many simple binary systems of organic compounds, the components are immiscible in the solid state, meaning they crystallize as separate, pure phases. ens-lyon.frtruman.edu Without experimental phase diagrams for this compound mixtures, its solid-phase miscibility with other compounds remains uncharacterized.
Enthalpies of Formation and Vaporization
The standard enthalpy of formation (ΔfH°) and the enthalpy of vaporization (ΔvapH) are fundamental thermodynamic properties of a compound. The enthalpy of formation represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. The enthalpy of vaporization is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.
These values for this compound have been compiled in chemical and thermodynamic databases such as the NIST Chemistry WebBook and Cheméo. nist.govchemeo.comnist.govnist.gov The data are derived from various experimental studies, including combustion calorimetry and gas chromatography-calorimetry methods. nist.govnist.gov
Table 4: Standard Enthalpies of Formation and Vaporization for this compound
| Property | Phase | Value | Unit | Reference(s) |
|---|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -467.56 | kJ/mol | nist.gov |
| Enthalpy of Vaporization (ΔvapH) at 298.15 K | Liquid to Gas | 87.2 ± 0.4 | kJ/mol | nist.gov |
| Standard Enthalpy of Vaporization (ΔvapH°) | Liquid to Gas | 87.2 | kJ/mol | chemeo.com |
Environmental and Biological Research on Dodecylcyclohexane
Metabolism and Biotransformation of Dodecylcyclohexane in Biological Systems
The biotransformation of this compound, a naphthenic hydrocarbon, has been a subject of scientific inquiry, particularly concerning its fate in aquatic organisms. Research has revealed that this compound undergoes several metabolic processes, leading to the formation of various metabolites that are subsequently conjugated and eliminated or incorporated into endogenous molecules. Studies in rainbow trout (Salmo gairdneri) have been pivotal in elucidating these pathways.
Investigations into the metabolism of this compound in rainbow trout have identified a range of metabolites excreted in the urine. Following a single intragastric administration of radiolabeled this compound, approximately 14% of the dose was excreted via the urine within 72 hours. scilit.com The analysis of the urinary metabolites revealed that the primary metabolic attack occurs on the dodecyl side chain, leading to the formation of carboxylic acids.
The initial step in the biotransformation is the oxidation of the long alkyl side chain, a process analogous to the beta-oxidation of fatty acids. This results in the formation of cyclohexylacetic acid. scilit.com This key intermediate can then undergo further modifications, including hydroxylation of the cyclohexane (B81311) ring, before excretion. scilit.com
A significant finding in the study of this compound metabolism in trout is the aromatization of the cyclohexane ring. scilit.com A portion of the cyclohexylacetic acid is converted to phenylacetic acid, indicating a dehydrogenation process transforms the cycloalkane ring into an aromatic ring. scilit.com
These acidic metabolites are then conjugated to enhance their water solubility and facilitate their excretion. Two primary conjugation pathways have been identified: glucuronidation and taurine (B1682933) conjugation. scilit.com While a smaller fraction of cyclohexylacetic acid and phenylacetic acid are excreted as glucuronide conjugates, a substantial portion—accounting for over 30% of the urinary radioactivity—is conjugated with taurine. scilit.com Taurine conjugation is a notable pathway for the detoxification of xenobiotic carboxylic acids in many marine species. osti.gov
The urinary metabolites of this compound in rainbow trout can be categorized as follows:
Unconjugated Metabolites: These are the free acidic metabolites.
Glucuronide Conjugates: These are formed by the enzymatic addition of glucuronic acid to the acidic metabolites.
Taurine Conjugates: These are formed by the enzymatic addition of taurine to the acidic metabolites.
The following table summarizes the principal urinary metabolites of this compound identified in rainbow trout. scilit.com
| Metabolite Category | Specific Metabolites Identified | Conjugation Moiety |
| Unconjugated Acids | Cyclohexylacetic acid, 1-Hydroxy-cyclohexylacetic acid, 3-Hydroxy-cyclohexylacetic acid, 4-Hydroxy-cyclohexylacetic acid | None |
| Glucuronide Conjugates | Cyclohexylacetic acid, Phenylacetic acid | Glucuronic Acid |
| Taurine Conjugates | Cyclohexylacetic acid, Phenylacetic acid | Taurine |
This table is based on data from Cravedi & Tulliez, 1987. scilit.com
The metabolic products of this compound, particularly the resulting cyclohexyl-substituted fatty acids, are not exclusively marked for immediate excretion. Research indicates that these xenobiotic fatty acids can enter the endogenous lipid pools of the organism. In rainbow trout, the liver is a primary site for lipid metabolism, and it is here that the metabolites of this compound have been found to be incorporated into various lipid classes.
The primary metabolites, such as cyclohexylacetic acid and its hydroxylated derivatives, are structurally similar to natural fatty acids. This structural analogy allows them to be recognized and processed by the enzymes involved in lipid synthesis and modification. Consequently, these xenobiotic acids can be esterified into complex lipids, effectively becoming integrated into the lipid architecture of the fish's tissues.
Studies have demonstrated that after exposure to this compound, its metabolites are incorporated into several types of lipids within the liver. The likely lipid classes into which these metabolites are incorporated include:
Triglycerides: As the primary energy storage lipids, triglycerides are a major destination for fatty acids, including those of xenobiotic origin.
Phospholipids (B1166683): These are essential structural components of cell membranes. The incorporation of cyclohexyl-containing fatty acids into phospholipids could potentially alter membrane fluidity and function.
Cholesterol Esters: Fatty acids are esterified to cholesterol for transport and storage.
The incorporation of these metabolites into lipids signifies a potential for their retention and accumulation in tissues, particularly in lipid-rich depots like adipose tissue and the liver. This aspect of this compound's biological fate is significant for understanding its long-term impact on aquatic organisms.
Applications and Performance in Advanced Materials and Fuels Research
Dodecylcyclohexane as a Component in Lubricant Formulations
This compound is recognized for its potential in lubricant formulations, attributed to properties such as a high viscosity index and thermal stability, which are desirable for high-performance lubricants. benchchem.com
Recent research highlights the potential of synthesizing this compound and related branched cyclic lubricant base oils from biomass-derived monomers, such as those originating from lignin (B12514952). benchchem.comresearchgate.netosti.gov This approach presents a sustainable alternative to conventional petroleum-based lubricants. Studies have shown that bio-lubricants containing this compound, synthesized through processes involving carbon-carbon coupling and hydrodeoxygenation of lignin-derived components, can exhibit properties comparable to commercial petroleum-derived base oils, including Group III and Group IV poly-alpha-olefins (PAOs) and refrigerant base oils. researchgate.netosti.govresearchgate.net The development of such bio-based lubricants aligns with the principles of green chemistry and addresses the growing demand for environmentally friendly lubricant alternatives. researchgate.net
| Source Material | Process | Key Products (Examples) | This compound Inclusion | Performance Comparison to Petroleum Oils | Source |
|---|---|---|---|---|---|
| Lignin-derived monomers | HAA followed by HDO | Branched Cyclic Lubricants (BCL), this compound, C10-C15 alkanes | Small fractions included | Comparable to Group IV PAO, refrigerant base oils researchgate.netosti.gov | researchgate.netosti.gov |
| Lignocellulosic biomass | Carbon-carbon coupling, hydrodeoxygenation | Renewable furan-containing base oils | Not explicitly mentioned as a primary product in this specific process | Comparable to Group III and Group IV base oils researchgate.net | researchgate.netresearchgate.net |
As a component in sustainable lubricant formulations, this compound contributes to mixtures that have demonstrated performance comparable to conventional petroleum-derived base oils. Studies synthesizing branched cyclic lubricants from lignin-derived monomers, which include this compound in small fractions, have shown that the resulting base oils possess kinematic viscosity, viscosity index, and Noack volatility comparable to commercial petroleum-derived Group IV PAOs and refrigerant base oils. researchgate.netosti.gov This indicates that this compound, as part of a bio-based blend, can help achieve performance characteristics required for high-performance lubricant applications, positioning it as a viable sustainable alternative to some petroleum-based counterparts. benchchem.comresearchgate.netosti.govresearchgate.net
This compound in Fuel Science and Engineering
This compound is also relevant in fuel science and engineering, particularly in the development of synthetic diesel fuels and as a component in jet fuel surrogates used for combustion studies.
This compound is identified as a potential component in synthetic diesel fuel compositions. google.comwipo.int These compositions may comprise a mixture of C₁₀-C₁₈ hydrocarbon compounds, including this compound, along with aromatic hydrocarbons. google.comwipo.int Synthetic diesel fuels containing this compound have been designed to meet specific fuel properties, such as cetane number, freeze point, and density, aiming for performance comparable to petroleum-based diesel fuels. google.com For instance, synthetic diesel fuel formulations including this compound have been reported to have cetane numbers greater than 40, freeze points less than or equal to approximately -20 °C, and densities greater than or equal to about 0.81 g/ml. google.com These properties are crucial for the performance of diesel fuels in compression ignition engines. google.com
| Component Class | Example Compounds Included | Typical Concentration (vol. %) | Key Properties Influenced (Examples) | Source |
|---|---|---|---|---|
| C10-C18 Hydrocarbons | Decane, Butylcyclohexane, Hexylbenzene, this compound, etc. | At least three compounds from this range | Cetane number, Freeze point, Density | google.comwipo.int |
| Aromatic Hydrocarbons | Hexylbenzene, Octylbenzene, Dodecylbenzene (B1670861), etc. | ≥ 10 | Density, Particulate matter formation (in petroleum diesel) | google.com |
This compound is utilized as a component in surrogate fuel mixtures designed to emulate the physical and chemical properties and combustion characteristics of real jet fuels. researchgate.netmdpi.comnih.govcornell.edu Surrogate fuels are essential tools in computational and experimental combustion studies, allowing researchers to investigate the complex combustion processes of multi-component real fuels using simpler, well-defined mixtures. researchgate.netmdpi.comcornell.edu this compound, as an alkylcyclohexane, represents a class of compounds present in actual jet fuels like Jet-A and JP-5. researchgate.netnih.gov By including this compound in surrogate formulations, researchers can better replicate the behavior of real jet fuels in various combustion environments, such as diesel engines operating on jet fuel or in studies of autoignition and extinction limits. researchgate.netresearchgate.net The selection of this compound and other components in surrogates is based on matching key properties like cetane number, density, viscosity, and distillation curves to those of the target jet fuel. researchgate.netmdpi.comnih.gov
| Surrogate Component Class | Example Compounds | Role in Surrogate | Properties Emulated (Examples) | Source |
|---|---|---|---|---|
| n-Alkanes | n-Dodecane, n-Decane | Represent linear paraffinic components | Cetane number, Density, Ignition delay | researchgate.netmdpi.comresearchgate.net |
| Alkylcyclohexanes | This compound, n-Butylcyclohexane, Methylcyclohexane (B89554) | Represent cyclic saturated components | Density, Viscosity, Freeze point, Ignition delay | researchgate.netmdpi.comnih.govresearchgate.net |
| Aromatics | n-Butylbenzene, Toluene, 1,3,5-Trimethylbenzene | Represent aromatic components | Density, Sooting tendency, Ignition delay | researchgate.netmdpi.comresearchgate.net |
Impact on Fuel Properties (e.g., density, viscosity, autoignition)
The physical properties of fuel components, such as density, viscosity, and autoignition characteristics, significantly influence fuel performance in engines, particularly in compression ignition engines nrel.govacs.org. This compound, as a cycloalkane, is a relevant compound in the study of fuel properties and the formulation of surrogate fuel mixtures acs.orgresearchgate.net.
Research has investigated the thermophysical properties of binary mixtures containing n-alkylcyclohexanes, including this compound, with n-dodecane acs.org. These studies involve measuring properties like densities, speeds of sound, bulk moduli, and viscosities at various compositions and temperatures acs.org. The density and viscosity of a fuel impact droplet formation in the combustion chamber, while bulk modulus, which is related to the speed of sound and density, affects the start of injection acs.org.
Studies on binary mixtures of n-dodecane with n-alkylcyclohexanes (ranging from propyl- to this compound) have shown that molecular dynamics simulations can predict properties such as density and dynamic viscosity acs.org. For mixtures of n-dodecane with n-dodecylcyclohexane, the most probable volume of n-dodecane can decrease, which contributes to the observed contraction upon mixing in excess molar volume data acs.org.
The autoignition quality of a fuel in compression ignition engines is typically represented by its cetane number nrel.gov. While the provided search results discuss autoignition in the context of fuel properties and reference fuels like n-hexadecane (cetane number 100) and heptamethylnonane (cetane number 15), specific data on the autoignition or cetane number of this compound itself were not prominently found in the provided snippets nrel.gov. However, the broader context of studying cycloalkanes and their mixtures highlights their relevance in understanding the autoignition behavior of fuels acs.orgresearchgate.net.
Density and viscosity data for mixtures containing n-alkylcyclohexanes and n-alkanes are important for understanding the thermodynamic behavior of these mixtures and for applications in fuel transportation and combustion studies bohrium.comresearchgate.net.
Hydrocarbon Combustion over Diesel Oxidation Catalysts (DOC)
Diesel Oxidation Catalysts (DOCs) are crucial components in the exhaust aftertreatment systems of diesel engines researchgate.netperkins.com. Their primary function is to oxidize unburned hydrocarbons (HC) and carbon monoxide (CO) into water (H₂O) and carbon dioxide (CO₂) researchgate.netperkins.com. DOCs also play a role in converting nitric oxide (NO) to nitrogen dioxide (NO₂) researchgate.netperkins.com.
Hydrocarbon combustion over DOCs is a key area of research for reducing harmful emissions from diesel engines nii.ac.jp. While the provided search results discuss hydrocarbon combustion over DOCs in general and the factors influencing catalyst performance, specific detailed research findings focusing solely on the combustion of this compound over DOCs were not extensively detailed researchgate.netperkins.comnii.ac.jp.
However, the general principles of hydrocarbon oxidation over these catalysts apply to the various hydrocarbons present in diesel exhaust, which can include cycloalkanes like this compound researchgate.net. The efficiency of a DOC is influenced by factors such as exhaust gas temperature, the composition and magnitude of exhaust gas species, and exhaust flow rate researchgate.net. Studies on hydrocarbon combustion over DOCs often investigate the effects of carbon number and bond saturation on the combustion process nii.ac.jp.
This compound in Material Science and Nanotechnology
This compound has potential applications in material science and nanotechnology, areas where its unique properties, such as its hydrophobic character and non-polar nature, can be leveraged solubilityofthings.com. Its ability to form strong hydrophobic interactions is considered critical in various chemical processes solubilityofthings.com.
Research applications in material science and nanotechnology are continuously being explored for compounds like this compound solubilityofthings.com. The manipulation of molecular structures, including those of hydrocarbons, is fundamental to developing innovative solutions in these fields solubilityofthings.com.
While detailed specific applications of this compound in material science and nanotechnology were not extensively described in the provided search results, the general mention of its potential in these areas suggests ongoing investigation into how its structural and chemical properties can be utilized solubilityofthings.com. The field of nanotechnology, in general, involves the control and manipulation of matter at the nanoscale and has seen integration with various chemical compounds for diverse applications nih.gov.
This compound in Phase Change Materials and Thermal Energy Storage Research
Phase Change Materials (PCMs) are substances that absorb and release large amounts of energy during phase transitions, typically from solid to liquid thermtest.comazom.com. This property makes them valuable for thermal energy storage (TES) applications thermtest.comazom.com. TES is a technology used to store heat for later use, which is particularly relevant for improving the efficiency of renewable energy systems azom.com.
This compound has been studied in the context of phase change materials and thermal energy storage, particularly as a component in mixtures mdpi.com. The use of mixtures, especially eutectics, can expand the range of suitable PCMs available mdpi.comresearchgate.net.
Research has investigated the phase behavior of binary and ternary mixtures involving this compound and fatty acid esters like ethyl laurate and ethyl palmitate mdpi.comresearchgate.net. Understanding the phase diagrams of these mixtures is crucial for their application as PCMs mdpi.comresearchgate.net. Experimental methodologies, such as differential scanning calorimetry (DSC), are used to determine the phase transition temperatures and polymorphism of these mixtures researchgate.net.
The interest in using mixtures containing compounds like this compound as PCMs for latent heat thermal energy storage (LHTES) is growing, although further research is needed in this area mdpi.com. PCMs offer advantages such as high latent heat capacity and chemical stability mdpi.com. The selection of suitable PCMs depends on the desired operating temperatures of the thermal energy storage system researchgate.net.
The incorporation of PCMs into materials can enhance their thermal inertia and energy storage capabilities, leading to improved solutions in various applications mdpi.com. Nanoencapsulation of PCMs is also an area of research aimed at improving their properties and facilitating their integration into advanced TES systems rsc.org.
Theoretical and Computational Studies of Dodecylcyclohexane
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of dodecylcyclohexane molecules and their mixtures. These simulations can provide insights into molecular packing, transport properties, and intermolecular interactions.
Predicting Molecular Packing and Excess Molar Volumes
MD simulations have been employed to study the densities and isentropic bulk moduli of mixtures containing n-dodecylcyclohexane. These simulations can accurately predict these properties and suggest that differences in excess molar volumes for different alkyl-chain lengths are related to changes in molecular packing. researcher.lifenist.govacs.org For instance, in binary mixtures with n-hexadecane, as the alkyl-chain length on the alkylcyclohexane increased, the excess molar volume decreased. researcher.lifenist.govacs.org Mixtures of n-dodecylcyclohexane with n-hexadecane exhibited negative excess molar volumes, in contrast to the positive excess molar volumes observed for n-propylcyclohexane mixtures. researcher.lifenist.govacs.org Nonzero excess molar volume values, obtained experimentally and through MD simulations, indicate nonideal behavior in these mixtures. lammps.org Excess molar volumes were found to be most negative for n-dodecylcyclohexane mixtures and increased as the alkyl side-chain length decreased, becoming slightly positive for mixtures containing n-propylcyclohexane. lammps.org Voronoi tessellation has been used in MD simulations to calculate histograms of molecular volumes in mixtures, showing that the most probable volume of n-dodecane decreases when mixed with n-dodecylcyclohexane. lammps.org These shifts in molar volume are responsible for the contraction observed in the excess molar volume data. lammps.org
Investigating Intermolecular Interactions and Transport Properties
MD simulations can also investigate intermolecular interactions and transport properties like viscosity. Studies on binary mixtures of n-dodecane with n-alkylcyclohexanes, including this compound, have utilized MD simulations to predict dynamic viscosity values. lammps.org While MD simulations were able to predict density, isentropic bulk modulus, and dynamic viscosity values, the accuracy of calculated densities slightly decreased with increasing temperature. lammps.org The study of viscosity characteristics of polyalkylene glycols, which are structurally related to alkylcyclohexanes, using the OPLS-AA force field and non-equilibrium MD has shown that calculated densities accord with experimental results, though calculated viscosity can be higher than experimental values. acs.org Atomistic MD simulations have also been used to obtain diffusion coefficients of CO2 in various hydrocarbons, including cyclohexane (B81311), and have shown that different force fields predict different microscopic properties such as pair correlation functions for CO2-hydrocarbon interactions, resulting in different macroscopic property predictions. princeton.edu
Quantum-Chemical Calculations for Thermochemical Properties
Quantum-chemical calculations are valuable for determining the thermochemical properties of this compound. These calculations can provide insights into enthalpies of formation and vaporization. While specific quantum-chemical calculations solely focused on this compound's thermochemical properties were not extensively detailed in the search results, related studies on alkylcyclohexanes as liquid organic hydrogen carriers (LOHCs) highlight the application of quantum-chemical methods. mdpi.com These methods, when validated against reliable literature data, can provide reasonable estimates of thermochemical properties. mdpi.com For instance, quantum-chemical methods have been used to estimate the energetics of dehydrogenation reactions in alkylcyclohexanes and to derive liquid phase enthalpies of formation. mdpi.com
Modeling of Phase Equilibrium and Solubility
Modeling of phase equilibrium and solubility is crucial for understanding the behavior of this compound in various systems, particularly in separation processes. The solubility of this compound in supercritical carbon dioxide (sc-CO2) has been experimentally determined and correlated using density-based models. inderscienceonline.cominderscience.cominderscience.com Three models, the Mendez-Santiago and Teja (MST) equation, the del Valle and Aguilera equation, and the Adachi and Lu equation, were used, and all were found to represent the experimental data well. inderscienceonline.cominderscience.cominderscience.com The Adachi and Lu model provided the best regression analysis and the lowest average absolute relative deviation (AARD), indicating its strong agreement with experimental data. inderscienceonline.cominderscience.cominderscience.com Phase equilibrium solubility measurements were conducted using a high-pressure visual cell with variable volume based on the static-analytic method. inderscienceonline.cominderscience.cominderscience.com The solubility of this compound in sc-CO2 is strongly dependent on the density of CO2, increasing with pressure at constant temperature and decreasing with temperature at constant pressure. inderscienceonline.cominderscience.cominderscience.com
Solid-liquid equilibrium of binary and ternary mixtures involving this compound and fatty acid esters has also been studied and thermodynamically modeled. researchgate.net Differential scanning calorimetry (DSC) was used to determine liquidus and solidus lines. researchgate.net The modeling was conducted using different models for liquid-phase non-ideality and considering different polymorphs in the solid phase. researchgate.net
Kinetic Modeling of Combustion and Oxidation Processes
Kinetic modeling is essential for understanding the combustion and oxidation behavior of this compound, particularly in the context of its use as a fuel component or surrogate. While direct kinetic modeling studies specifically on this compound combustion were not prominently featured, research on the oxidation kinetics of related cycloalkanes like cyclohexane, methylcyclohexane (B89554), and n-butylcyclohexane provides relevant context. researchgate.netcapes.gov.brresearchgate.net Detailed chemical kinetic mechanisms have been developed for the oxidation of cyclohexane at various temperatures, and rules for reaction rate constants for low-temperature combustion of cyclohexane have been developed, which can be applied to other cycloalkanes. capes.gov.br Studies on the oxidation of ethylcyclohexane (B155913) have also been conducted in jet-stirred reactors, leading to the development of updated detailed chemical-kinetic mechanisms. researchgate.net These studies contribute to the broader understanding of how molecular structure, including the presence of a cyclohexane ring and alkyl chains, influences combustion kinetics.
Structure-Property Relationships and Predictive Models (e.g., Equivalent Alkane Carbon Number)
Structure-property relationships and predictive models are valuable for estimating the properties of this compound and its mixtures based on its molecular structure. The concept of Equivalent Alkane Carbon Number (EACN) is used to characterize the hydrophobicity of oils and can be related to their phase behavior in surfactant-oil-water systems. researchgate.netnih.govmdpi.com While measuring EACN experimentally can be challenging, models have been developed to predict EACN values from molecular structure, often using parameters like Abraham solute parameters. researchgate.netmdpi.com These models aim to reliably estimate EACN values based on descriptors such as molar refraction, dipolarity/polarizability, hydrogen bond acidity and basicity, and McGowan characteristic volume. researchgate.netmdpi.com Studies comparing the excess molar volumes of dodecylbenzene (B1670861) and this compound in mixtures with alkanes suggest that the alkyl portion of these molecules may have a greater impact on properties than the aromatic or cyclo groups, highlighting a structure-property relationship. acs.org Quantitative structure-property relationship (QSPR) methods are also employed to predict various physical properties of pure chemical compounds. core.ac.uk
Future Research Directions and Emerging Trends for Dodecylcyclohexane
Exploration of Novel Synthetic Pathways
Future research into the synthesis of dodecylcyclohexane is expected to focus on developing more efficient, selective, and sustainable methods. A key area of exploration lies in the refinement of multi-step synthetic routes, such as the Friedel-Crafts alkylation of benzene (B151609) with 1-dodecene (B91753), followed by the complete hydrogenation of the resulting dodecylbenzene (B1670861). rsc.orgrsc.orgnih.gov While this is a known pathway, future work will likely target the development of novel catalysts and reaction conditions to improve yields and minimize the formation of isomers and byproducts.
Emerging trends may also involve the exploration of alternative feedstocks and reaction mechanisms. For instance, research could investigate the direct conversion of renewable resources, such as fatty acids or their derivatives, into this compound through a series of catalytic deoxygenation and cyclization reactions. The development of one-pot syntheses that combine several reaction steps into a single, streamlined process will also be a significant area of focus, aiming to reduce energy consumption and waste generation.
Development of Advanced Catalytic Systems
The synthesis and modification of this compound are heavily reliant on catalytic processes, primarily hydrogenation. acs.org Future research will undoubtedly concentrate on the design and development of advanced catalytic systems with superior activity, selectivity, and longevity. For the hydrogenation of dodecylbenzene to this compound, a key research thrust will be the development of highly dispersed and stable heterogeneous catalysts. libretexts.orgtaylorfrancis.comresearchgate.net
An emerging trend is the use of bimetallic or multifunctional catalysts to enhance reaction rates and control product distribution. mdpi.comnih.gov For example, combining a metal known for its high hydrogenation activity, such as palladium or platinum, with a second metal that can improve resistance to poisoning or promote specific reaction pathways could lead to significant breakthroughs. taylorfrancis.com Furthermore, the investigation of novel support materials that can influence the electronic properties of the active metal and improve mass transfer is a promising avenue for future catalyst development. rsc.org
Table 1: Potential Areas for Advancement in Catalytic Systems for this compound Synthesis
| Catalyst Aspect | Future Research Focus | Potential Benefits |
| Active Metal | Bimetallic and multimetallic nanoparticles | Enhanced activity, selectivity, and stability |
| Support Material | Mesoporous and hierarchical structures | Improved mass transport and catalyst longevity |
| Catalyst Design | Core-shell and encapsulated catalysts | Controlled reactivity and resistance to deactivation |
| Reaction Eng. | Continuous flow reactors | Increased efficiency and scalability |
In-depth Investigations of Environmental Fate and Remediation
As the use of this compound and related compounds continues, a thorough understanding of their environmental fate and the development of effective remediation strategies are paramount. Future research will need to conduct in-depth investigations into the biodegradation pathways of this compound in various environmental compartments, including soil and water. oup.comfrontiersin.orgnih.gov Studies have shown that microorganisms can degrade n-alkylcyclohexanes, but the specific enzymes and metabolic routes for long-chain compounds like this compound require further elucidation. researchgate.net
Emerging trends in remediation will likely focus on bioremediation and phytoremediation techniques. usask.caresearchgate.netnih.govnih.gov Research will aim to identify and engineer microorganisms with enhanced capabilities for degrading this compound and other naphthenic hydrocarbons. frontiersin.orgnih.govresearchgate.net Phytoremediation, the use of plants to remove or degrade contaminants, presents a cost-effective and environmentally friendly approach. usask.caresearchgate.netnih.govnih.govtandfonline.com Future studies will explore the potential of specific plant species to tolerate and metabolize this compound, as well as the role of the plant-microbe interactions in the rhizosphere. usask.canih.gov
Table 2: Research Directions in Environmental Fate and Remediation of this compound
| Research Area | Key Objectives | Emerging Approaches |
| Biodegradation | Identify key microbial species and enzymatic pathways. | Metagenomics and transcriptomics to understand microbial community responses. |
| Persistence | Determine half-life in various environmental matrices. | Development of predictive models for environmental persistence. nih.gov |
| Remediation | Develop and optimize effective cleanup technologies. | Enhanced bioremediation through bioaugmentation and biostimulation. frontiersin.org |
| Phytoremediation | Screen and select tolerant plant species for remediation. | Investigating the role of root exudates in stimulating microbial degradation. nih.gov |
| Degradation Products | Identify and assess the toxicity of transformation products. mdpi.commdpi.comresearchgate.net | Advanced analytical techniques for trace-level detection and characterization. |
Advanced Computational Chemistry for Predictive Modeling
Computational chemistry offers powerful tools for understanding the properties and behavior of molecules like this compound at an atomic level. Future research will increasingly leverage advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, for predictive modeling. rsc.org DFT calculations can be employed to investigate the conformational landscape of this compound, determining the relative energies and populations of different chair and boat conformers of the cyclohexane (B81311) ring and the various orientations of the dodecyl chain.
An emerging trend is the use of machine learning and artificial intelligence to develop predictive models for various properties of this compound, such as its combustion characteristics, viscosity, and environmental toxicity. nih.gov These models can be trained on large datasets generated from both experimental measurements and high-throughput computational screenings. MD simulations will continue to be crucial for studying the dynamic behavior of this compound in complex mixtures, such as lubricants and fuels, providing insights into its interactions with other components and its influence on macroscopic properties. researchgate.netmdpi.comresearchgate.net
Integration into Multi-component Systems for Enhanced Performance
This compound is often used as a component in complex mixtures to achieve specific performance characteristics. A significant area of future research will be its integration into multi-component systems for enhanced performance, particularly in the fields of advanced fuels and lubricants. In the context of jet fuel surrogates, this compound is a key component representing the cycloalkane class of hydrocarbons. lidsen.com Future research will focus on refining the composition of these surrogates to more accurately mimic the combustion properties of real jet fuels under a wide range of operating conditions.
Emerging trends include the investigation of synergistic effects between this compound and other fuel or lubricant additives. researchgate.net For example, studies may explore how the presence of this compound influences the performance of detergents, dispersants, and anti-wear agents in lubricant formulations. researchgate.netresearchgate.net Understanding these interactions at a molecular level will be critical for the rational design of next-generation fuels and lubricants with improved efficiency, stability, and reduced environmental impact.
Q & A
Q. What are the established methods for synthesizing and characterizing dodecylcyclohexane in laboratory settings?
this compound is typically synthesized via catalytic hydrogenation of dodecylbenzene or through alkylation of cyclohexane with dodecene. Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the cyclohexane ring structure and alkyl chain connectivity.
- Gas Chromatography-Mass Spectrometry (GC-MS) to verify purity and detect trace impurities.
- Elemental analysis to validate molecular composition (C₁₈H₃₆).
For reproducibility, detailed experimental protocols (e.g., reaction temperatures, catalyst loading) should be documented, following guidelines for reporting synthetic procedures in peer-reviewed journals .
Q. How is this compound utilized as an internal standard in environmental hydrocarbon analysis?
this compound is widely used as an internal standard in gas chromatography (GC) for quantifying saturated hydrocarbons in environmental samples (e.g., oil spill residues). Its stability and distinct retention time enable reliable normalization of alkanes and biomarkers. Methodological steps include:
- Spiking samples with a known concentration of this compound (e.g., 2570 ng) before extraction.
- Solvent exchange and GC/FID analysis to compare peak areas against calibration curves .
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
For metabolic studies (e.g., in aquatic organisms), researchers employ:
- Liquid-Liquid Extraction (LLE) with nonpolar solvents (e.g., hexane) to isolate this compound from lipid-rich tissues.
- High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection for quantification.
- Isotopic labeling (e.g., ¹⁴C) to track metabolite incorporation into lipids, as demonstrated in rainbow trout studies .
Advanced Research Questions
Q. How can researchers model the solubility of this compound in supercritical CO₂ for sustainable extraction processes?
The solubility of this compound in supercritical CO₂ is critical for designing waste lubricant oil recycling. Key methodological considerations:
- Static-analytic equilibrium measurements using a high-pressure visual cell (313.2–373 K, up to 17.76 MPa).
- Density-based models (e.g., Adachi and Lu equation) to correlate solubility with CO₂ density, achieving <5% average absolute relative deviation (AARD). Variables include temperature-dependent CO₂ compressibility and phase behavior .
Q. How can contradictory data on this compound’s metabolic pathways in aquatic species be resolved?
Discrepancies in metabolite profiles (e.g., incorporation into lipids vs. β-oxidation) may arise from species-specific enzyme activity. To address this:
Q. What experimental approaches are used to determine thermodynamic properties of this compound?
Vapor pressure and enthalpy of vaporization are measured via:
Q. How can phase equilibria of this compound in biodiesel blends be studied under low-temperature conditions?
Solid-liquid equilibria in biodiesel mixtures are analyzed using:
- Differential Scanning Calorimetry (DSC) to determine melting points and eutectic behavior.
- UNIFAC thermodynamic models to predict interactions between this compound and ethyl esters (e.g., ethyl laurate), validated against experimental cloud point data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
